

# Spectroscopic Blueprint of Flavokawain C: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Flavokawain C*

Cat. No.: *B600344*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth spectroscopic analysis of **Flavokawain C**, a chalcone of significant interest in pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document outlines the nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of **Flavokawain C**, alongside detailed experimental protocols and relevant signaling pathway visualizations.

## Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Flavokawain C**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **Flavokawain C** (2',4-dihydroxy-4',6'-dimethoxychalcone) are presented below. These assignments are crucial for the structural confirmation and purity assessment of the compound.<sup>[1]</sup>

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectral Data of **Flavokawain C** (300 MHz, Acetone- $\text{d}_6$ )<sup>[1]</sup>

Position	<sup>1</sup> H Chemical Shift (δ, ppm)	<sup>13</sup> C Chemical Shift (δ, ppm)
2'	-	106.3
4'	-	165.2
6'	-	162.7
1'	-	106.1
3'	5.95 (d, J=2.3 Hz)	93.8
5'	6.10 (d, J=2.3 Hz)	91.2
4	-	160.1
1	-	127.8
2, 6	7.58 (d, J=8.7 Hz)	131.0
3, 5	6.88 (d, J=8.7 Hz)	116.2
α	7.72 (d, J=15.6 Hz)	125.8
β	7.82 (d, J=15.6 Hz)	144.7
C=O	-	192.5
4'-OCH <sub>3</sub>	3.90 (s)	55.9
6'-OCH <sub>3</sub>	3.82 (s)	55.6

## Mass Spectrometry (MS)

Mass spectrometric analysis provides information on the molecular weight and fragmentation pattern of **Flavokawain C**, aiding in its identification and structural elucidation. The exact mass was determined by electrospray ionization (ESI) mass spectrometry.<sup>[1]</sup>

Table 2: Mass Spectrometry Data for **Flavokawain C**

Ionization Mode	Precursor Ion	m/z
Positive	[M+H] <sup>+</sup>	301.1071[2]
Negative	[M-H] <sup>-</sup>	299.0925[2]

Table 3: Major MS/MS Fragments of **Flavokawain C**

Precursor Ion	Fragment m/z	Proposed Fragment
[M+H] <sup>+</sup>	181.2	[C <sub>9</sub> H <sub>9</sub> O <sub>4</sub> ] <sup>+</sup>
147.1	[C <sub>8</sub> H <sub>7</sub> O <sub>3</sub> ] <sup>+</sup>	[C <sub>7</sub> H <sub>3</sub> O <sub>2</sub> ] <sup>-</sup>
259.2	[C <sub>15</sub> H <sub>15</sub> O <sub>4</sub> ] <sup>+</sup>	
[M-H] <sup>-</sup>	119.0	
255.1	[C <sub>15</sub> H <sub>11</sub> O <sub>4</sub> ] <sup>-</sup>	[C <sub>7</sub> H <sub>3</sub> O <sub>2</sub> ] <sup>-</sup>
267.0	[C <sub>16</sub> H <sub>11</sub> O <sub>4</sub> ] <sup>-</sup>	

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the **Flavokawain C** molecule, which are characteristic of its chalcone structure.

Table 4: UV-Vis Absorption Data for **Flavokawain C**

Solvent	λ <sub>max</sub> (nm)
Methanol	368
Not Specified	366

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Flavokawain C** are provided below. These protocols are based on established methods for flavonoid and chalcone analysis.

## NMR Spectroscopy

**Sample Preparation:** A sample of 3–5 mg of purified **Flavokawain C** is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., acetone- $d_6$ , DMSO- $d_6$ , or  $CDCl_3$ ) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard ( $\delta$  0.00 ppm).

**Instrumentation and Data Acquisition:**  $^1H$  and  $^{13}C$  NMR spectra are recorded on a 300 MHz (or higher) NMR spectrometer.

- $^1H$  NMR: Spectra are acquired with a spectral width of approximately 16 ppm.
- $^{13}C$  NMR: Spectra are acquired with a spectral width of approximately 220 ppm.
- 2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed using standard pulse programs.

## Mass Spectrometry

**Sample Preparation:** A dilute solution of **Flavokawain C** is prepared in a suitable solvent such as methanol or acetonitrile (LC-MS grade) at a concentration of approximately 1-10  $\mu g/mL$ .

**Instrumentation and Data Acquisition (LC-MS/MS):**

- Liquid Chromatography (LC): An ultra-high-performance liquid chromatography (UHPLC) system is used for sample introduction. A C18 column is typically employed with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to facilitate ionization.
- Mass Spectrometry (MS): An electrospray ionization (ESI) source is used in both positive and negative ion modes.
  - Full Scan (MS1): A full scan is acquired to determine the  $m/z$  of the precursor ions ( $[M+H]^+$  and  $[M-H]^-$ ).
  - Tandem MS (MS/MS): The precursor ions are selected and subjected to collision-induced dissociation (CID) to generate fragment ions, providing structural information.

## UV-Vis Spectroscopy

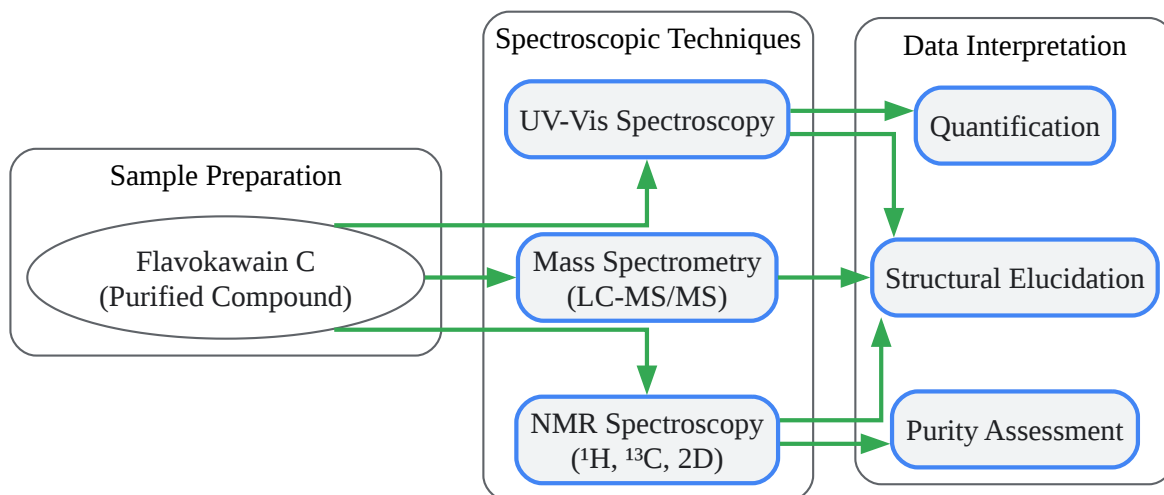
Sample Preparation: A stock solution of **Flavokawain C** is prepared in a UV-grade solvent (e.g., methanol or ethanol). Serial dilutions are made to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).

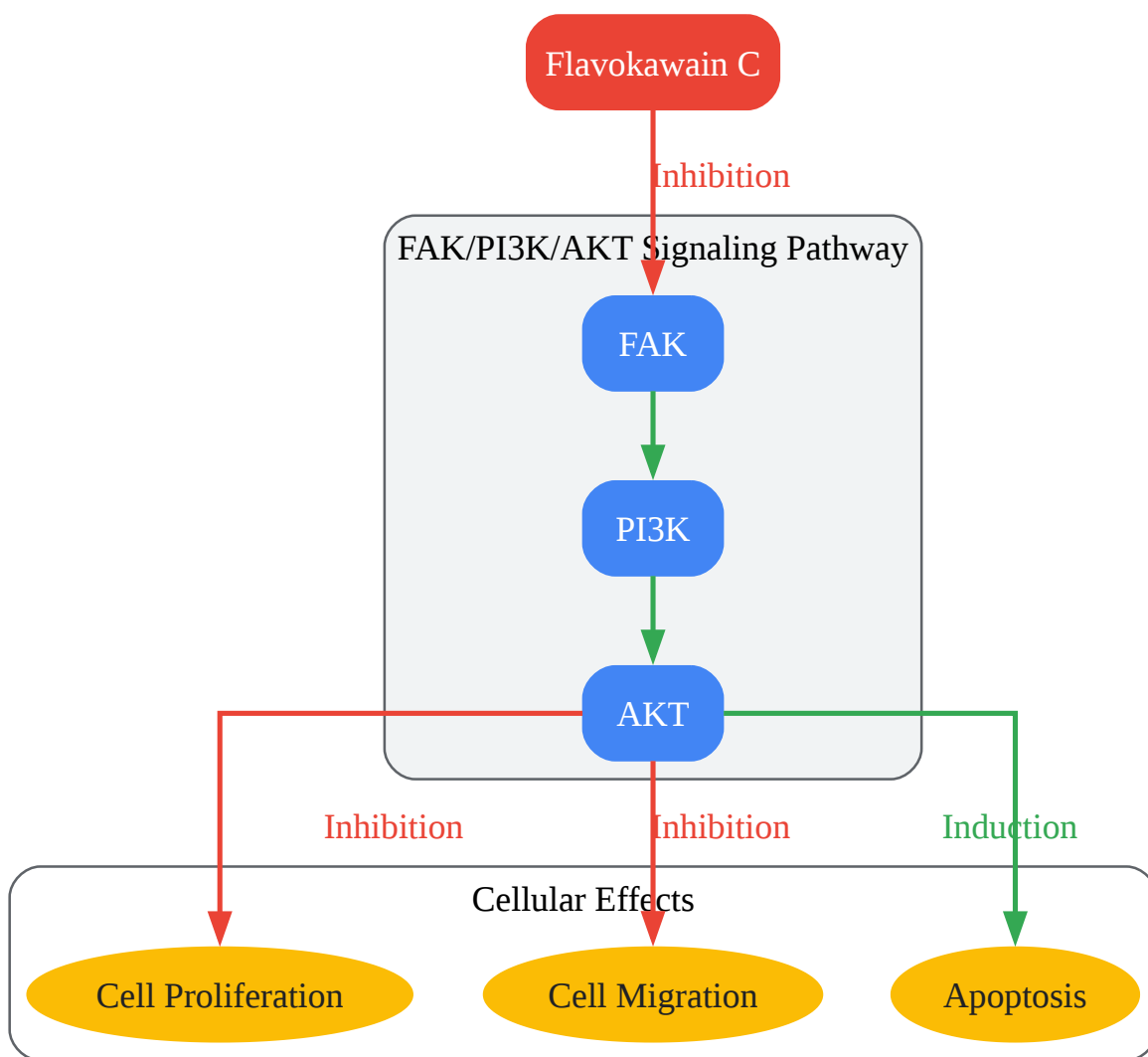
Instrumentation and Data Acquisition:

- A dual-beam UV-Vis spectrophotometer is used to record the spectrum, typically from 200 to 600 nm.
- The solvent used for sample preparation is also used as the blank.
- Use of Shift Reagents (for structural elucidation): To gain further structural information, spectra can be recorded after the addition of shift reagents such as sodium methoxide (NaOMe), aluminum chloride (AlCl<sub>3</sub>), hydrochloric acid (HCl), sodium acetate (NaOAc), and boric acid (H<sub>3</sub>BO<sub>3</sub>). These reagents cause characteristic shifts in the absorption bands depending on the position of hydroxyl groups on the flavonoid skeleton.

## Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectroscopic analysis and a key signaling pathway affected by **Flavokawain C**.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. Flavokawain C | C17H16O5 | CID 6293081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Blueprint of Flavokawain C: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600344#spectroscopic-analysis-of-flavokawain-c-nmr-ms-uv]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)